molecular formula C16H14Cl2N4O2 B11087656 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B11087656
M. Wt: 365.2 g/mol
InChI Key: SOXHDHABGFXGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridyl group, a hydrazino group, and a pyrrole-dione moiety. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, starting with the preparation of the pyridyl and hydrazino precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A related compound with similar structural features but different functional groups.

    Ringer’s lactate solution: Although not structurally similar, it is used in similar research contexts for its chemical properties.

Uniqueness

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(3-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and its resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C16H14Cl2N4O2

Molecular Weight

365.2 g/mol

IUPAC Name

3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H14Cl2N4O2/c1-9-3-2-4-11(5-9)22-14(23)7-13(16(22)24)20-21-15-12(18)6-10(17)8-19-15/h2-6,8,13,20H,7H2,1H3,(H,19,21)

InChI Key

SOXHDHABGFXGAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NNC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.